Product packaging for 2,4,5-Trimethoxycinnamaldehyde(Cat. No.:)

2,4,5-Trimethoxycinnamaldehyde

Cat. No.: B8644002
M. Wt: 222.24 g/mol
InChI Key: DNAVOCNYHNNEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trimethoxycinnamaldehyde is a high-purity chemical compound provided for research use. This phenylpropanoid features an (E)-configuration and is a derivative of cinnamaldehyde with a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol . This compound is a valuable tool for studying the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . Research indicates that cinnamaldehyde acts as a TRPA1 agonist, and structural analogs like this compound are used to explore structure-dependent activation, with the α,β-unsaturated aldehyde moiety being crucial for receptor affinity . Activation of TRPA1 in enteroendocrine cells can trigger the release of key gut peptide hormones, including Cholecystokinin (CCK) and Glucagon-like Peptide-1 (GLP-1) . These hormones are central to the "intestinal brake" mechanism, a feedback system that regulates gastric emptying and digestive processes . Investigating this pathway is relevant for research into digestive physiology and metabolic conditions. In silico predictions suggest this compound may also target other significant pathways, such as the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) with high probability . It has been isolated from natural sources like the leaves of Alpinia flabellata and can also be synthesized via the mild oxidation of beta-asarone . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the detailed characterization, including provided SMILES, InChIKey, and spectral data, to support their investigative work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B8644002 2,4,5-Trimethoxycinnamaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(2,4,5-trimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3

InChI Key

DNAVOCNYHNNEQI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C=CC=O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=CC=O)OC)OC

Origin of Product

United States

Natural Occurrence and Bioprospecting Research of 2,4,5 Trimethoxycinnamaldehyde

Phytochemical Investigations on Botanical Sources

Phytochemical analysis of Tagetes minuta, commonly known as wild marigold, has revealed a complex mixture of essential oils and other biochemical compounds. The primary components identified in the essential oils of T. minuta are typically monoterpenes and sesquiterpenes, with major constituents varying based on geographical location. Commonly reported compounds include (Z)-β-ocimene, dihydrotagetone, (E)-tagetone, and (Z)-tagetone. Despite extensive characterization of the volatile components of T. minuta through methods like Gas Chromatography-Mass Spectrometry (GC-MS), the isolation of 2,4,5-Trimethoxycinnamaldehyde has not been documented in the available scientific literature.

Research into the chemical constituents of Platymiscium gracile, a tree belonging to the Fabaceae family, has led to the isolation of several cinnamic aldehyde derivatives. However, studies have identified 3,4,5-trimethoxycinnamaldehyde (B1232671) , an isomer of the target compound, rather than this compound. In one study, 3,4,5-trimethoxycinnamaldehyde was isolated as a yellow oil from the dichloromethane (B109758) extract of P. gracile sawdust. Its structure was confirmed through spectroscopic data analysis. This was the first report of its discovery in this plant species. The investigation highlights P. gracile as a source of various secondary metabolites, including pterocarpans, coumarins, and other cinnamic aldehyde derivatives.

Table 1: Compounds Identified in Platymiscium gracile Extracts

Compound NameExtract SourceChemical Class
Scoparonen-hexaneCoumarin
Homopterocarpinn-hexanePterocarpan
Oleanolic aldehyde acetaten-hexaneTriterpene
CalycosinDichloromethaneIsoflavone
MedicarpinDichloromethanePterocarpan
8-hydroxyhomopterocarpinDichloromethanePterocarpan
8-methoxyhomopterocarpinDichloromethanePterocarpan
3,4-dimethoxycinnamaldehydeDichloromethaneCinnamic Aldehyde
3,4,5-trimethoxycinnamaldehyde DichloromethaneCinnamic Aldehyde
LiquiritigeninEthyl acetateFlavanone
IsoliquiritigeninEthyl acetateChalcone (B49325)

In phytochemical studies of Baccaurea ramiflora, also known as the Burmese grape, several aldehyde compounds have been isolated from the stem bark. Among these, researchers identified 3,4,5-trimethoxycinnamaldehyde , an isomer of this compound. The identification of the compound was accomplished through ¹H NMR spectroscopy. The spectral data for the isolated compound revealed characteristic signals for the three methoxy (B1213986) groups and the protons of the cinnamaldehyde (B126680) structure, confirming its identity as 3,4,5-trimethoxycinnamaldehyde. This was the first instance of this compound being reported from this particular plant.

Table 2: Aldehydes Isolated from Baccaurea ramiflora Stem Bark

Compound No.Compound NameCommon Name
13-methoxy-4-hydroxy-cinnamaldehydeConiferyl aldehyde
23,4,5-trimethoxycinnamaldehyde
33,4,5-trimethoxybenzaldehyde
43,4-dimethoxybenzaldehydeVeratraldehyde

Contextualization within Phenylpropanoid Metabolites and Derivatives from Acorus calamus

Acorus calamus (Sweet Flag) is a well-known source of a diverse array of phenylpropanoid metabolites. These compounds are primarily derived from asarone (B600218), a key constituent of the plant's essential oil. Within this chemical class, Z-3-(2,4,5-trimethoxy phenyl)-2-propenal, which is a synonym for This compound , has been identified.

The biosynthesis of this cinnamaldehyde is closely linked to other related phenylpropanoids found in the plant. For instance, asarylaldehyde (2,4,5-trimethoxybenzaldehyde) has also been isolated from chloroform (B151607) extracts of A. calamus. This benzaldehyde (B42025) is a direct precursor in some synthetic pathways to this compound. The rhizomes of A. calamus are particularly rich in these asarone-derived phenylpropanoids, which include α-asarone and β-asarone (cis- and trans-isomers of 2,4,5-trimethoxy-1-propenylbenzene). Research has identified numerous phenylpropanoids from the rhizome of Acorus calamus var. angustatus, underscoring the metabolic importance of this pathway in the plant.

Table 3: Selected Phenylpropanoids Identified in Acorus calamus

Compound NameSynonym/Chemical Name
α-Asarone(E)-2,4,5-trimethoxy-1-propenylbenzene
β-Asarone(Z)-2,4,5-trimethoxy-1-propenylbenzene
Asarylaldehyde2,4,5-trimethoxybenzaldehyde (B179766)
This compound Z-3-(2,4,5-trimethoxy phenyl)-2-propenal
Acoramone2,4,5-trimethoxy-phenylpropan-2-one
α-AsaronolNot applicable
β-AsaronolNot applicable
3-(2,4,5-trimethoxyphenyl)propan-1-olNot applicable

Compound Index

Advanced Synthetic Methodologies and Chemical Transformation Pathways of 2,4,5 Trimethoxycinnamaldehyde

Total Synthesis and Semi-Synthesis Approaches

Conversion Strategies from β-Asarone (2,4,5-Trimethoxy-1-propenylbenzene)

A primary and direct pathway for synthesizing 2,4,5-trimethoxycinnamaldehyde involves the semi-synthesis from β-asarone, the toxic cis-isomer of 2,4,5-trimethoxy-1-propenylbenzene. wikipedia.orgsciencemadness.org β-Asarone is a major constituent (70-90%) of the essential oil from certain varieties of Acorus calamus (calamus oil), making it an abundant starting material. wikipedia.orgrsc.org The conversion focuses on the allylic oxidation of the propenyl side chain.

One of the most effective methods utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidizing agent. wikipedia.orgsciencemadness.org The reaction, when carried out in wet dioxane, successfully converts β-asarone into trans-2,4,5-trimethoxycinnamaldehyde. wikipedia.org It has been observed that the thermodynamically more stable trans-isomer of the cinnamaldehyde (B126680) is formed regardless of whether the starting material is cis-(β) or trans-(α) asarone (B600218), though starting with the trans-isomer provides a higher yield. wikipedia.orgsciencemadness.org

To improve the efficiency of the DDQ oxidation, a catalytic amount of silica (B1680970) gel can be added to the reaction mixture. This addition has been shown to significantly increase the product yield. wikipedia.org For instance, the treatment of cis-asarone with DDQ in wet dioxane afforded the target cinnamaldehyde in 41% yield, which was improved to 62% with the addition of silica gel. wikipedia.orgsciencemadness.org When starting with trans-asarone, the yield reached as high as 84%. wikipedia.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.netorientjchem.org In the context of this compound synthesis, microwave irradiation has been successfully applied to the DDQ-mediated oxidation of phenylpropane derivatives. acgpubs.org

A patented process describes the use of microwave energy to facilitate the conversion of 2,4,5-trimethoxyphenylpropane to this compound. The reaction is carried out by adsorbing the phenylpropane derivative and DDQ onto a solid support, such as silica gel or alumina, and then subjecting the mixture to microwave irradiation. This solvent-free approach represents a green and efficient alternative to conventional heating methods. acgpubs.org While specific yields for the microwave-assisted synthesis of this compound are detailed within patent literature, the general application of microwave technology in related transformations, such as the condensation of asaronaldehyde with malonic acid, has been shown to produce yields as high as 87% in just 4 minutes. masterorganicchemistry.comlibretexts.org

Catalytic Oxidation with Specific Reagents (e.g., DDQ, NaIO₄/OsO₄)

The selective oxidation of the propenyl side chain of asarone isomers is critical for the synthesis of this compound. Different oxidizing agents and systems can lead to different products, highlighting the importance of reagent selection.

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone): As previously detailed, DDQ is a highly effective reagent for the allylic oxidation of both β-asarone and its saturated analog, 2,4,5-trimethoxyphenylpropane, to yield this compound. wikipedia.orgacgpubs.org The reaction proceeds via a dehydrogenation mechanism. masterorganicchemistry.com The addition of a catalytic amount of silica gel enhances the reaction rate and yield, suggesting that surface-mediated catalysis plays a role in the process. wikipedia.org The process is robust and can be performed under conventional heating or microwave irradiation. wikipedia.orgacgpubs.org

NaIO₄/OsO₄ (Sodium Periodate (B1199274)/Osmium Tetroxide): The combination of a catalytic amount of osmium tetroxide with a stoichiometric amount of sodium periodate is a well-known system for the oxidative cleavage of alkenes. lumenlearning.com However, when this reagent system is applied to β-asarone, it does not yield this compound. Instead, it causes the complete cleavage of the propenyl double bond. This reaction breaks the carbon-carbon double bond to furnish 2,4,5-trimethoxybenzaldehyde (B179766) (also known as asaronaldehyde) in high yield. This demonstrates a divergent synthetic pathway where the choice of oxidant dictates whether the propenyl side chain is oxidized to a cinnamaldehyde or cleaved to a benzaldehyde (B42025).

Reagent SystemPrecursorProductTransformation TypeReference
DDQβ-Asarone2,4,5-Trimethoxycinnam aldehydeAllylic Oxidation wikipedia.orgsciencemadness.org
OsO₄ / NaIO₄β-Asarone2,4,5-Trimethoxybenz aldehydeOxidative Cleavage

Derivatization and Analog Synthesis from this compound

This compound serves as a versatile building block for the synthesis of more complex molecules, including various analogs and derivatives with different carbon skeletons.

Synthesis of Novel Phenylbutanoid Scaffolds

The aldehyde functional group and the conjugated double bond in this compound are key reaction sites for extending the carbon chain to create phenylbutanoid structures. Standard organic transformations can be employed for this purpose.

One such method is the Wittig reaction , which converts aldehydes and ketones into alkenes. By reacting this compound with a suitable phosphonium (B103445) ylide (a Wittig reagent), the carbon chain can be extended. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would convert the aldehyde group into a vinyl group, creating a conjugated diene system. This product can then be further functionalized to generate a variety of phenylbutanoid scaffolds.

Another powerful C-C bond-forming reaction is the Knoevenagel condensation . rsc.orgorientjchem.org This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a basic catalyst. orientjchem.org Applying this reaction to this compound would extend the side chain by two carbons, leading directly to a substituted phenylbutanoid derivative. These derivatives are valuable intermediates in their own right for synthesizing diverse chemical structures. acgpubs.org

Preparation of Chalcone (B49325) Analogues

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds synthesized from cinnamaldehyde derivatives. The primary method for preparing chalcone analogues from this compound is the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) or a related ketone. jetir.org

The synthesis proceeds by reacting this compound with a selected acetophenone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an alcoholic solvent like ethanol (B145695). mdpi.comunair.ac.id The reaction mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone, i.e., the chalcone. jetir.org The reactivity and yield can be influenced by the nature of the substituents on the acetophenone. unair.ac.id

A series of 3',4',5'-trimethoxychalcone analogues have been synthesized and studied for their biological activities. nih.gov These syntheses demonstrate the utility of the Claisen-Schmidt condensation in creating a library of diverse chalcone structures from a common cinnamaldehyde precursor.

Table 1: Examples of Chalcone Analogue Synthesis This table is representative of the Claisen-Schmidt condensation reaction used for chalcone synthesis.

Reactant 1 Reactant 2 Catalyst/Solvent Product Class
This compound Substituted Acetophenone NaOH / Ethanol Chalcone Analogue

Development of Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds formed by the condensation reaction between an aldehyde or ketone and a thiosemicarbazide (B42300). nih.gov These derivatives are of significant interest due to their wide range of biological activities and their ability to act as chelating ligands. nih.govjuniv.edu

The synthesis of thiosemicarbazone derivatives from this compound is typically a straightforward one-pot reaction. It involves mixing the aldehyde with a suitable thiosemicarbazide (such as thiosemicarbazide itself or an N-substituted derivative like 4-phenylthiosemicarbazide) in a solvent, commonly ethanol. nih.govchemmethod.com The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid or hydrochloric acid, and may be heated under reflux to ensure completion. juniv.edumdpi.com The resulting thiosemicarbazone precipitates from the reaction mixture upon cooling and can be purified by recrystallization. nih.gov

The general reaction scheme involves the nucleophilic attack of the terminal hydrazine (B178648) nitrogen of the thiosemicarbazide on the carbonyl carbon of the cinnamaldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) bond. nih.gov

Table 2: General Synthesis of Thiosemicarbazone Derivatives

Aldehyde Reagent Conditions Product
This compound Thiosemicarbazide Ethanol, catalytic acid, reflux This compound thiosemicarbazone

Transformations to Corresponding Benzaldehyde Derivatives (e.g., 2,4,5-Trimethoxybenzaldehyde)

The conversion of this compound to its corresponding benzaldehyde, 2,4,5-trimethoxybenzaldehyde, involves the selective cleavage of the carbon-carbon double bond in the propenal side chain. A primary method for this transformation is ozonolysis.

In a typical ozonolysis procedure, a stream of ozone-enriched oxygen is passed through a solution of the cinnamaldehyde derivative dissolved in a suitable solvent like ethanol or dichloromethane (B109758) at low temperatures. scholaris.ca This process cleaves the double bond to form an unstable ozonide intermediate, which is then worked up to yield the desired aldehyde. A reductive workup is necessary to obtain the aldehyde product. This transformation has been successfully applied to asarone, a related compound, to produce 2,4,5-trimethoxybenzaldehyde with high purity and yield. scholaris.ca

Alternative oxidative cleavage reagents can also be employed. For instance, potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid has been used to oxidize asarone to 2,4,5-trimethoxybenzaldehyde, achieving a 70% yield after purification. scholaris.ca These methods demonstrate reliable pathways for converting the cinnamaldehyde scaffold into the structurally simpler and synthetically valuable benzaldehyde derivative.

Synthetic Routes to Unsaturated and Saturated Acid, Ester, Amide, and Alcohol Derivatives

This compound is an effective starting material for the synthesis of a variety of new unsaturated and saturated (dihydro) acids, esters, amides, and alcohols. google.com

Unsaturated Derivatives:

These syntheses aim to modify the aldehyde group while preserving the α,β-unsaturation of the cinnamoyl backbone.

Acids and Esters: The aldehyde can be oxidized to the corresponding carboxylic acid, 2,4,5-trimethoxycinnamic acid. From this acid, a wide range of ester derivatives can be prepared through standard esterification procedures, such as Steglich esterification, which utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). cmu.ac.th This method is highly efficient for producing cinnamyl cinnamate (B1238496) esters. cmu.ac.th

Amides: Amide derivatives are synthesized from the corresponding carboxylic acid (2,4,5-trimethoxycinnamic acid) by coupling it with a primary or secondary amine. nih.gov Modern coupling reagents such as HATU {1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate} or a system involving 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl(dimethylaminopropyl)carbodiimide (EDC) are used to facilitate the formation of the amide bond in high yields. nih.govresearchgate.net Direct oxidative amidation of the aldehyde with amine salts is also a viable, modern approach. organic-chemistry.org

Alcohols: Selective reduction of the aldehyde group in this compound, without affecting the carbon-carbon double bond, yields 2,4,5-trimethoxycinnamyl alcohol. This can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H). researchgate.net

Saturated Derivatives:

The synthesis of saturated derivatives requires the reduction of the carbon-carbon double bond of the cinnamaldehyde moiety.

Acids, Esters, and Alcohols: A one-step conversion of cinnamaldehyde to a saturated ester (methyl 3-phenylpropionate) has been achieved using a RuCl₃/PCy₃ catalyst system in methanol, with yields around 70%. researchgate.net Subsequent hydrolysis of the ester would yield the saturated carboxylic acid, and reduction would provide the saturated alcohol. A patent indicates that this compound is a suitable precursor for various dihydro (saturated) acids, esters, amides, and alcohols. google.com Catalytic hydrogenation is a common method for reducing the double bond, although conditions must be controlled to avoid over-reduction of the aldehyde group.

Table 3: Summary of Synthetic Transformations

Starting Material Transformation Reagents/Method Product Class
This compound Oxidation Oxidizing Agent Unsaturated Carboxylic Acid
2,4,5-Trimethoxycinnamic Acid Esterification Alcohol, DCC, DMAP cmu.ac.th Unsaturated Ester
2,4,5-Trimethoxycinnamic Acid Amidation Amine, HOBt, EDC nih.gov Unsaturated Amide
This compound Selective Reduction DIBAL-H researchgate.net Unsaturated Alcohol
This compound Reductive Saturation Catalytic Hydrogenation Saturated Aldehyde

Spectroscopic Characterization and Advanced Structural Elucidation Techniques for 2,4,5 Trimethoxycinnamaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the atomic arrangement and chemical environment within a molecule.

¹H-NMR Spectral Analysis and Conformational Studies

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For cinnamaldehyde (B126680) derivatives, ¹H-NMR spectra reveal characteristic signals for aldehydic, vinylic, and aromatic protons. Studies on various cinnamaldehyde analogs have shown that these compounds predominantly exist as trans isomers in solution, a finding supported by both NMR data and theoretical calculations. researchgate.net The orientation of the aldehyde group relative to the double bond in the side chain is also a key conformational feature. Theoretical calculations, in agreement with NMR data, indicate that the trans orientation of the C=O group with respect to the C=C bond is the more stable conformation. researchgate.net

Table 1: Representative ¹H-NMR Chemical Shifts (δ) for Cinnamaldehyde Derivatives

Compound Aldehydic Proton (δ, ppm) Vinylic Protons (δ, ppm) Aromatic Protons (δ, ppm) Methoxy (B1213986) Protons (δ, ppm)
Cinnamaldehyde 9.60 6.60, 7.36 - -

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C-NMR Spectral Assignments for Carbon Framework Characterization

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the comprehensive characterization of the carbon framework. In 2,4,5-Trimethoxycinnamaldehyde, distinct signals are observed for the carbonyl carbon of the aldehyde group, the carbons of the vinyl group, the aromatic ring carbons, and the methoxy group carbons.

Table 2: ¹³C-NMR Chemical Shifts (δ) for 2,4,5-Trimethoxybenzaldehyde (B179766)

Carbon Atom Chemical Shift (δ, ppm)
C=O (Aldehyde) 187.90
Aromatic C-O 155.88
Aromatic C-H 117.50

Data obtained from spectral information for 2,4,5-Trimethoxybenzaldehyde, a closely related compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for Cinnamaldehyde Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aldehyde (C-H) Stretching ~2800 and ~2700
Carbonyl (C=O) Stretching ~1700
Alkene (C=C) Stretching ~1625
Aromatic Ring (C=C) Stretching ~1600-1450

The presence of a strong peak around 1700 cm⁻¹ is indicative of the C=O stretching of the aldehyde, while bands near 2800 cm⁻¹ and 2700 cm⁻¹ are characteristic of the C-H bond of the aldehyde structure. researchgate.net

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. whitman.edu When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M+), which can then break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure.

For aldehydes, common fragmentation patterns include the loss of a hydrogen atom (M-1) or the loss of the entire CHO group (M-29). libretexts.org The mass spectrum of 2,4,5-Trimethoxybenzaldehyde, a related compound, shows a top peak at m/z 196, corresponding to its molecular ion. nih.gov Other significant peaks at m/z 181 and 150 represent fragments resulting from the loss of a methyl group and a methoxy group, respectively. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture (for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While data for this compound itself may be limited, studies on its derivatives provide critical insights into their molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. For example, the crystal structure of a derivative, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, synthesized from 3,4,5-trimethoxybenzaldehyde, has been determined. researchgate.net Such studies reveal details about the planarity of the molecule and the orientation of its various substituents. researchgate.net

Application of Chromatographic Techniques for Research Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis and separation of isomers. nih.gov For instance, HPLC methods have been developed to separate isomers produced in condensation reactions involving trimethoxybenzaldehyde. nih.gov Column chromatography, often using silica (B1680970) gel, is a standard procedure for the purification of these compounds after synthesis. rsc.org The choice of eluent, such as a mixture of petroleum ether and ethyl acetate, is optimized to achieve effective separation. rsc.org

Table 4: Mentioned Compounds

Compound Name
This compound
Cinnamaldehyde
3,4,5-Trimethoxycinnamaldehyde (B1232671)
2,4,5-Trimethoxybenzaldehyde
2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile

Preclinical Biological Activity Investigations and Mechanistic Hypotheses of 2,4,5 Trimethoxycinnamaldehyde

In Vitro Antioxidant Activity Assessment

The antioxidant potential of cinnamaldehyde (B126680) and its derivatives is a significant area of research, with studies suggesting that these compounds can mitigate oxidative stress. The presence of methoxy (B1213986) groups on the benzene (B151609) ring is thought to play a crucial role in the antioxidant capacity of these molecules. Research on various phenolic acids has demonstrated that an increased number of methoxy groups can enhance antioxidant activity. This is attributed to the electron-donating nature of the methoxy group, which can stabilize the resulting phenoxyl radical formed during the scavenging of free radicals.

While direct and specific quantitative data from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for 2,4,5-trimethoxycinnamaldehyde are not extensively detailed in the available research, the general principles of structure-activity relationships for phenolic compounds suggest that the trimethoxy substitution pattern would likely contribute to its antioxidant potential. The conjugated double bond in the cinnamaldehyde backbone also plays a role in delocalizing electrons, which can further enhance radical scavenging capabilities.

Evaluation of In Vitro Cytotoxicity Profiles of this compound and its Derivatives

The cytotoxic effects of this compound and its derivatives have been investigated against various cancer cell lines, revealing potential antiproliferative properties. The α,β-unsaturated aldehyde moiety present in cinnamaldehydes is a key structural feature associated with their biological activity, including cytotoxicity. This group can act as a Michael acceptor, reacting with nucleophilic cellular components such as proteins and nucleic acids, which can lead to cell death.

While specific IC50 values for this compound against a wide range of cell lines are not consistently reported across multiple studies, research on structurally related compounds provides valuable insights. For instance, studies on other methoxy-substituted chalcones and cinnamaldehyde derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The pattern and number of methoxy groups on the aromatic ring can influence the lipophilicity and electronic properties of the molecule, thereby affecting its uptake by cells and its interaction with intracellular targets.

Table 1: In Vitro Cytotoxicity of Selected Cinnamaldehyde Derivatives Note: This table is based on data from various sources for illustrative purposes and may not be a direct representation of the cytotoxicity of this compound.

CompoundCell LineIC50 (µM)
2',4'-Dihydroxy-6-methoxy-3,5-dimethylchalconeMCF-7250
Cinnamaldehyde-Rich Cinnamon ExtractHCT 11613.5 (µg/mL)
Cinnamaldehyde-Rich Cinnamon ExtractHT-2916.3 (µg/mL)
2',2',4'-TrihydroxychalconeA54933.46 (48h)

Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For cinnamaldehyde and its derivatives, SAR studies have highlighted the importance of several structural features.

Influence of Methoxylation Patterns on Biological Response

The position and number of methoxy groups on the phenyl ring significantly impact the biological activity of cinnamaldehyde derivatives. Studies on phenolic acids have shown that the presence of methoxy groups generally enhances antioxidant activity. nih.gov The electron-donating nature of the methoxy group can increase the stability of the radical formed after hydrogen donation, thus improving its radical scavenging ability. nih.gov

In the context of cytotoxicity, the methoxylation pattern can affect the compound's interaction with biological targets. The specific arrangement of the three methoxy groups in this compound is expected to confer a unique electronic and steric profile that dictates its biological interactions. While direct comparative studies of all trimethoxycinnamaldehyde isomers are limited, research on related methoxy-substituted compounds suggests that the substitution pattern is a critical determinant of activity.

Impact of Side Chain Modifications on Bioactivity

The α,β-unsaturated aldehyde side chain is a key pharmacophore of cinnamaldehyde and its derivatives, contributing significantly to their biological activities. This reactive moiety can participate in Michael addition reactions with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme function and disruption of cellular signaling pathways, ultimately contributing to the observed cytotoxic effects.

Modifications to this side chain, such as the introduction of different substituents or alteration of the double bond, can profoundly affect the compound's reactivity and, consequently, its bioactivity. For instance, hydrogenation of the double bond in curcumin (B1669340), a structurally related compound, has been shown to enhance its antioxidant activity. nih.gov This suggests that while the unsaturated bond is important for certain activities like cytotoxicity, its modification can enhance other properties.

Comparative Biological Studies with Structurally Related Cinnamaldehyde Derivatives

To better understand the unique biological profile of this compound, it is essential to compare its activity with that of other structurally related cinnamaldehyde derivatives. Such comparative studies can help to elucidate the specific contribution of the 2,4,5-trimethoxy substitution pattern to the observed biological effects.

While direct, comprehensive comparative studies focusing on this compound against a panel of other cinnamaldehyde derivatives are not extensively available, some general trends can be inferred from the existing literature. For example, studies comparing the antioxidant activities of curcumin with its demethoxy derivatives have shown that the presence of methoxy groups is important for antioxidant function. nih.gov This suggests that trimethoxy-substituted cinnamaldehydes would likely exhibit different antioxidant profiles compared to their mono- or di-methoxy counterparts.

In terms of cytotoxicity, the position of the methoxy groups can influence the compound's activity. Comparative studies of different isomers of methoxy-substituted chalcones have revealed that the substitution pattern on the aromatic rings is a critical determinant of their cytotoxic potency. Therefore, it is plausible that this compound would exhibit a distinct cytotoxicity profile when compared to isomers such as 3,4,5-trimethoxycinnamaldehyde (B1232671) or other methoxy-substituted cinnamaldehydes.

Biosynthetic Pathways and Metabolic Research Involving 2,4,5 Trimethoxycinnamaldehyde

Proposed Biosynthetic Routes in Natural Plant Systems

The biosynthesis of 2,4,5-trimethoxycinnamaldehyde is understood to originate from the general phenylpropanoid pathway, a fundamental route in plant secondary metabolism responsible for the synthesis of a wide array of compounds, including lignin precursors, flavonoids, and stilbenes. wikipedia.orgfrontiersin.org This pathway commences with the amino acid L-phenylalanine.

The proposed biosynthetic sequence leading to this compound involves a series of enzymatic modifications to the basic C6-C3 phenylpropanoid skeleton. While the exact sequence and enzymes are not fully elucidated for this specific compound, a plausible route can be inferred from the established biosynthesis of structurally related phenylpropenes, such as β-asarone. researchgate.net

The initial steps involve the deamination of L-phenylalanine to cinnamic acid by phenylalanine ammonia-lyase (PAL). This is followed by a sequence of hydroxylation and methylation reactions on the aromatic ring, catalyzed by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate-3-hydroxylase (C3H), and various O-methyltransferases (OMTs), to generate a trimethoxylated phenylpropanoid intermediate. researchgate.net The specific order of these reactions can vary between plant species.

Once the 2,4,5-trimethoxy substitution pattern is established on the aromatic ring, the carboxylic acid side chain undergoes reduction. This typically involves the activity of cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) families of enzymes. These enzymes would convert a precursor like 2,4,5-trimethoxycinnamic acid, first to its CoA-ester, then to the corresponding alcohol, and finally, through oxidation, to this compound. The precise order and nature of the final side-chain modifications to yield the aldehyde remain a subject of ongoing research.

Table 1: Key Enzyme Classes in the Proposed Biosynthesis of this compound

Enzyme ClassAbbreviationProposed Function in Pathway
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to cinnamic acid.
Cinnamate 4-HydroxylaseC4HCatalyzes the hydroxylation of the phenyl ring.
Hydroxylases (e.g., C3H)-Adds hydroxyl groups at specific positions on the ring.
O-MethyltransferasesOMTsMethylates hydroxyl groups to form methoxy (B1213986) groups.
Cinnamoyl-CoA ReductaseCCRReduces the cinnamic acid derivative to an aldehyde.
Cinnamyl Alcohol DehydrogenaseCADInterconverts cinnamyl alcohols and cinnamaldehydes.

Enzymatic and Chemical Metabolic Transformations of Phenylpropanoid Precursors (e.g., β-Asarone)

The metabolic fate of phenylpropanoid precursors, particularly β-asarone ((Z)-1,2,4-trimethoxy-5-(prop-1-en-1-yl)benzene), has been a subject of significant toxicological and metabolic research. nih.gov These studies provide insight into the biotransformation pathways that can produce related 2,4,5-trimethoxy derivatives. In hepatic microsomes, β-asarone undergoes several key phase I metabolic transformations. mdpi.comnih.gov

The primary metabolic route is the epoxidation of the propylene side chain, which leads to the formation of (Z)-asarone-1',2'-epoxide. This reactive intermediate is then hydrolyzed to form the corresponding erythro- and threo-diols (1',2'-dihydroxyasarone) and the ketone, 2,4,5-trimethoxyphenylacetone . nih.gov A secondary pathway involves the hydroxylation of the side chain, producing alcohols like (Z)-3'-hydroxyasarone, which can be further oxidized to the corresponding carbonyl compounds. nih.gov O-demethylation of the methoxy groups on the aromatic ring also occurs as a minor metabolic pathway. mdpi.com

Notably, 2,4,5-trimethoxycinnamic acid has been identified as a major metabolite of the related isomer, α-asarone. nih.gov The formation of this cinnamic acid derivative strongly implies the existence of an aldehyde intermediate, namely this compound, which would be a direct precursor in an oxidation reaction.

In addition to enzymatic transformations, chemical synthesis routes have demonstrated the conversion of β-asarone to this compound. The oxidation of β-asarone using the chemical reagent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in wet dioxane yields trans-2,4,5-trimethoxycinnamaldehyde. erowid.org This chemical conversion highlights the potential for oxidative reactions to transform propenylbenzene side chains into cinnamaldehyde (B126680) structures.

Table 2: Major In Vitro Metabolic Fates of β-Asarone

Metabolic PathwayKey Intermediate(s)Major End Product(s)
Epoxidation(Z)-asarone-1',2'-epoxideerythro- and threo-asarone diols, 2,4,5-trimethoxyphenylacetone
Side-Chain Hydroxylation(Z)-3'-hydroxyasarone(Z)-3'-oxoasarone
O-Demethylation-Mono-O-demethylated asarone (B600218) derivatives

Investigations as a Lignin Model Substance in Plant Secondary Metabolism Research

Lignin is a complex aromatic polymer in plant cell walls, formed by the oxidative coupling of monolignols, which are primarily p-coumaryl, coniferyl, and sinapyl alcohols. Due to the intricate and irregular structure of native lignin, researchers utilize simpler, well-defined "lignin model compounds" to study its chemical properties, reactivity, and degradation. nih.govrug.nl These model compounds typically represent the basic structural units (e.g., guaiacyl and syringyl units) and the various linkage types (e.g., β-O-4, β-5) found within the lignin polymer. nih.govresearchgate.net

Simple aromatic molecules such as guaiacol , vanillin , and veratrole are often employed as model compounds to investigate specific aspects of lignin chemistry. researchgate.netncsu.edu this compound, as a substituted phenylpropanoid, represents a monomeric compound that embodies key structural features of potential lignin precursors. Although not one of the canonical monolignols, its trimethoxylated aromatic ring and α,β-unsaturated aldehyde side chain make it a relevant substance for studying the behavior of highly methoxylated aromatic units within the context of plant secondary metabolism.

Research using such model compounds is crucial for understanding the processes of lignification and for developing more efficient methods of lignin depolymerization in biorefinery applications. rug.nl Studies with model compounds help elucidate reaction mechanisms, test the efficacy of catalysts, and understand the chemical transformations that lignin undergoes during processes like pulping or biofuel production. The specific use of this compound in this context allows for the investigation of the reactivity conferred by its particular substitution pattern, contributing to the broader knowledge of lignin chemistry.

Table 3: Common Classes of Lignin Model Compounds

Model Compound ClassStructural RepresentationResearch Application
Simple Aromatics (e.g., Guaiacol)Basic guaiacyl or syringyl nucleiStudies of aromatic ring chemistry, hydrodeoxygenation.
Phenolic Aldehydes (e.g., Vanillin)C6-C1 lignin breakdown productsInvestigation of specific functional group reactivity.
Dimeric Models (e.g., β-O-4 type)Specific inter-unit linkages in ligninStudies on the cleavage of key ether and C-C bonds.
Monolignol AnaloguesPrecursors to the lignin polymerResearch into polymerization and depolymerization mechanisms.

Computational and Theoretical Modeling Studies of 2,4,5 Trimethoxycinnamaldehyde and Its Interactions

Molecular Docking Investigations with Biological Targets (for derivatives/ligands)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and understanding their potential mechanism of action. For derivatives of trimethoxycinnamaldehyde and related structures, docking studies have been employed to explore interactions with various biological targets, particularly in the context of anticancer research.

For instance, studies on cinnamaldehyde (B126680) derivatives have investigated their binding to various anticancer receptor targets. nih.gov The process involves preparing the 3D structures of the ligands (the cinnamaldehyde derivatives) and the target proteins, which are often obtained from protein data banks. nih.gov Software like AutoDock is then used to predict the binding affinity and pose of the ligand within the active site of the protein. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's binding site. nih.gov For example, in the design of tubulin inhibitors, docking studies of trimethoxyphenyl derivatives confirmed that hydrogen bonding with cysteine residues (specifically CYS241) is a critical interaction for activity. nih.gov Similarly, docking of novel trimethoxy quinazoline (B50416) derivatives into the active sites of EGFR and VEGFR2 tyrosine kinases has helped to rationalize their observed anticancer activity. mdpi.com

The primary goals of these molecular docking investigations include:

Identifying Potential Biological Targets: Screening derivatives against a panel of known protein targets to hypothesize their mechanism of action.

Understanding Binding Modes: Visualizing how a ligand fits into a protein's active site and identifying the key intermolecular interactions that stabilize the complex.

Predicting Binding Affinity: Estimating the strength of the interaction, often represented by a docking score or binding energy, which can help in prioritizing compounds for synthesis and biological testing.

ParameterDescriptionSoftware ExampleOutput
Ligand Preparation Generation of 3D coordinates, assignment of charges, and identification of rotatable bonds.Discovery Studio, AvogadroPDBQT, SDF, or PDB file
Receptor Preparation Removal of water molecules and co-crystallized ligands, addition of hydrogen atoms, and definition of the binding site (grid box).AutoDockToolsPDBQT file
Docking Algorithm A search algorithm (e.g., Lamarckian Genetic Algorithm) explores possible ligand conformations and orientations within the binding site.AutoDock Vina, Glide, FlexXDocked poses
Scoring Function A mathematical function that estimates the binding affinity (e.g., in kcal/mol) for each pose.X-Score, ChemScoreBinding energy/Docking score

Quantum Chemical Parameter Calculations for Electronic Structure Analysis (for derivatives/ligands)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netdergipark.org.tr These calculations provide a deep understanding of a molecule's reactivity, stability, and spectroscopic properties. For derivatives of 2,4,5-Trimethoxycinnamaldehyde, these methods can elucidate how structural modifications influence the electronic landscape of the molecule.

Calculations are typically performed using software packages like Gaussian, and a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) are chosen to approximate the solutions to the Schrödinger equation. researchgate.netmdpi.com From these calculations, several key quantum chemical parameters are derived:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.tr This is useful for predicting how a molecule will interact with other molecules or biological receptors. dergipark.org.tr

These parameters are invaluable for understanding the structure-activity relationships of a series of compounds, as they can be correlated with experimental observations of biological activity. researchgate.net

Quantum ParameterSymbolSignificance
Highest Occupied Molecular Orbital Energy EHOMORelated to the capacity to donate an electron.
Lowest Unoccupied Molecular Orbital Energy ELUMORelated to the ability to accept an electron.
Energy Gap ΔEIndicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net
Electronegativity χMeasures the power of an atom or group to attract electrons.
Global Hardness ηMeasures resistance to change in electron distribution.
Global Softness σThe reciprocal of global hardness, indicating a higher tendency to receive electrons.

Conformational Analysis and Energy Landscape Studies Using Computational Methods

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable (low-energy) conformations of a molecule and to understand the energy barriers between them. This creates a map of the molecule's potential energy surface (PES), also known as the energy landscape. weizmann.ac.il

Computational methods are essential for this analysis. The process typically begins by systematically rotating the molecule's rotatable bonds (dihedral angles) and calculating the energy for each resulting geometry. ufms.br This can be done using methods like DFT. ufms.br The results of these calculations allow for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy maxima on the path between conformers.

For chalcones, which are structurally related to cinnamaldehydes, conformational analyses have shown that s-cis and s-trans conformations around the carbonyl group are often the most significant, with one being more stable than the other depending on the substitution pattern. ufms.br The identification of the global minimum (the most stable conformer) is particularly important, as this is often the conformation responsible for biological activity. However, other low-energy conformers may also be relevant, especially in dynamic biological environments. arxiv.org Understanding the energy landscape provides critical information for pharmacophore modeling and for interpreting the results of molecular docking studies, as it reveals which shapes the molecule is likely to adopt. weizmann.ac.ilchemrxiv.org

Computational Modeling for Structure-Property and Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of compounds based on their chemical structure. nih.govmdpi.com These models are a cornerstone of computational toxicology and drug design, as they can reduce the need for extensive and costly animal testing. nih.govmdpi.com

The development of a QSAR model involves several key steps:

Data Collection: A dataset of molecules with known biological activities (e.g., antifungal activity) is compiled. For example, a study on cinnamaldehyde derivatives used a set of 19 compounds with measured activity against wood-decaying fungi. mdpi.com

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can be 2D descriptors (e.g., topological indices, molecular refractivity) or 3D descriptors that depend on the molecule's conformation. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and can accurately predict the activity of new, untested compounds. mdpi.com

For cinnamaldehyde derivatives, QSAR models have been successfully developed to predict their antifungal activity. mdpi.com These models identified key molecular descriptors related to the compounds' structure that were highly correlated with their inhibitory effects, demonstrating the utility of computational modeling for predicting the bioactivity of new derivatives and guiding the design of more potent agents. mdpi.com

Q & A

Q. What are the established synthetic routes for 2,4,5-trimethoxycinnamaldehyde, and what are their key methodological considerations?

The synthesis typically involves multi-step transformations. A validated approach starts with 3,4,5-trimethoxycinnamic acid:

Esterification : Conversion to methyl ester using acid catalysis (e.g., H₂SO₄ in methanol).

Reduction : Controlled reduction of the ester to allylic alcohol using DIBAL-H (2 equivalents at –78°C to avoid over-reduction) .

Oxidation : MnO₂-mediated oxidation of the alcohol to the aldehyde .
Critical considerations: Temperature control during DIBAL-H reduction is crucial to prevent over-reduction to the alcohol. Alternative methods include β-asarone conversion via oxidative cleavage, as described in Sinha et al. (2002) .

Q. How is this compound characterized for purity and structural confirmation?

Standard analytical workflows include:

  • TLC : Monitoring reaction progress using silica gel plates and UV visualization .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.5–10.0 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
    • IR : Stretching frequencies for C=O (aldehyde, ~1700 cm⁻¹) and aromatic C–O (methoxy, ~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (expected m/z for C₁₂H₁₄O₄: 238.24) .

Q. What are the documented biological activities of this compound in pharmacological research?

While direct studies are limited, structural analogs (e.g., 3,4,5-trimethoxycinnamic acid) show hypoglycemic activity via PPAR-γ modulation . The aldehyde’s α,β-unsaturated carbonyl group suggests potential as a Michael acceptor in enzyme inhibition studies . Natural occurrence in Amburana cearensis resin implies roles in plant defense, warranting exploration in antimicrobial assays .

Advanced Research Questions

Q. How can contradictory data in catalytic reduction steps (e.g., DIBAL-H vs. NaBH₄) be resolved during synthesis?

DIBAL-H selectively reduces esters to alcohols without attacking aldehydes at low temperatures, whereas NaBH₄ may reduce aldehydes to primary alcohols. For aldehyde preservation:

  • Use DIBAL-H in anhydrous THF at –78°C, followed by MnO₂ oxidation .
  • Validate reaction progress with real-time FTIR to monitor aldehyde formation .
    Contradiction note: Bourdron et al. observed over-reduction with excess DIBAL-H, necessitating strict stoichiometric control .

Q. What advanced strategies optimize this compound’s reactivity in heterocyclic syntheses (e.g., imidazoles)?

The aldehyde serves as a precursor in multi-component reactions:

  • Imidazole Synthesis : React with 9,10-phenanthraquinone and ammonium acetate using SBA-Pr-SO₃H nanocatalyst. The acidic sites protonate the aldehyde, enabling nucleophilic attack by ammonia .
  • Diels-Alder Reactions : Catalyzed by BF₃·OEt₂ to form polyoxygenated cycloadducts. Steric hindrance from methoxy groups requires elevated temperatures (80–100°C) .

Q. What are the challenges in quantifying trace-level this compound in complex matrices (e.g., plant extracts)?

  • Sample Prep : Solid-phase extraction (C18 columns) to isolate the compound from phenolic interferents .
  • HPLC-DAD/MS : Use reversed-phase C18 columns with acetonitrile/0.1% formic acid gradient. Retention time and UV-Vis spectra (λmax ~280 nm) aid identification .
  • Limitations : Co-elution with structurally similar aldehydes (e.g., 4-methoxy derivatives) requires high-resolution MS/MS for confirmation .

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic additions?

The electron-rich aromatic ring (due to three methoxy groups) directs electrophilic substitution to the para position, while the α,β-unsaturated aldehyde undergoes 1,4-addition (Michael addition). Computational studies (DFT) show:

  • LUMO Distribution : Localized on the carbonyl carbon, favoring nucleophilic attack.
  • Steric Effects : Methoxy groups reduce reactivity at the ortho positions, directing regioselectivity .

Q. What mechanistic insights explain discrepancies in yields during imidazole synthesis with this compound?

Variability arises from:

  • Catalyst Surface Acidity : SBA-Pr-SO₃H’s Brønsted acidity enhances protonation of the aldehyde, but pore size limits diffusion of bulky substrates .
  • Solvent Polarity : Polar aprotic solvents (DMF) improve catalyst-substrate interaction but may deactivate acidic sites .
    Optimization requires balancing catalyst loading (5–10 mol%) and solvent choice (toluene/ethanol mixtures) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.